molecular formula C16H28N2OS B2606249 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421516-36-0

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B2606249
CAS No.: 1421516-36-0
M. Wt: 296.47
InChI Key: YVHUBHSLBOBEFB-UHFFFAOYSA-N
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Description

4-Cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane (CAS 1421516-36-0) is a synthetic organic compound with a molecular formula of C16H28N2OS and a molecular weight of 296.47 g/mol . This molecule features a 1,4-thiazepane ring system, a seven-membered heterocycle containing nitrogen and sulfur, which is substituted with a piperidine moiety and a cyclobutanecarbonyl group. This structure places it within a class of compounds that are of significant interest in medicinal chemistry research. Compounds based on the 1,4-thiazepane and related 1,4-benzothiazepine scaffolds are actively investigated for their potential to modulate intracellular calcium signaling pathways . Specifically, research indicates that such molecules can function as RyR2 (Ryanodine Receptor type 2) stabilizers, which help prevent pathological calcium leak from the sarcoplasmic reticulum, and as SERCA2a (sarco/endoplasmic reticulum Ca2+-dependent ATPase 2a) activators, which enhance calcium re-uptake . This dual activity makes related compounds promising lead candidates for preclinical research in cardiovascular diseases, including heart failure, where calcium handling is impaired. Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a reference standard in biochemical assays to explore its specific mechanism of action and pharmacological properties. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

IUPAC Name

cyclobutyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(14-6-4-7-14)18-10-5-11-20-13-15(18)12-17-8-2-1-3-9-17/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHUBHSLBOBEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of raw materials and reagents, as well as the purification techniques, are tailored to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Compound Key Structural Features Reported Activity
Indapamide Benzamide core with sulfonamide and indoline groups Antihypertensive (diuretic) via Na⁺/Cl⁻ cotransporter inhibition
Repaglinide Piperidine-linked benzoic acid derivative Antidiabetic (insulin secretagogue via K⁺ channel blockade)
1,4-Thiazepane Derivatives Varied substitutions on the thiazepane ring (e.g., aryl, alkyl groups) Antipsychotic (dopamine D₂ receptor modulation) and antimicrobial activity

Pharmacokinetic and Pharmacodynamic Differences

  • Receptor Affinity : Unlike Repaglinide, which targets pancreatic β-cell K⁺ channels, the piperidine and thiazepane moieties in the compound may favor interactions with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors, based on structural homology .
  • Metabolic Stability: Cyclobutane substitution enhances metabolic stability compared to linear alkyl chains in other thiazepane derivatives, as evidenced by in vitro microsomal assays (t₁/₂ > 60 min vs. 25–40 min for non-cyclized analogs) .

Biological Activity

The compound 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a member of the thiazepine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural formula of this compound includes a thiazepane ring, which is known for its potential therapeutic properties. The presence of the cyclobutanecarbonyl and piperidine moieties contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂OS
Molecular Weight250.36 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic activity of thiazepine derivatives. A study focused on bicyclic thiazolidinyl-1,4-thiazepines demonstrated low micromolar efficacy against Trypanosoma brucei, with an EC50 value of 2.8 μM, indicating significant activity against this parasite . The selectivity index for these compounds was reported to be greater than 71, suggesting a favorable therapeutic window.

Anthelmintic Activity

In another investigation, the biological activity of various thiazepine compounds was assessed using Nippostrongylus brasiliensis and Caenorhabditis elegans as models. Although the overall activity was modest, one compound (3e) showed a death percentage of 47.6% at a concentration of 20 μM against N. brasiliensis . This suggests that modifications in the thiazepine structure can enhance anthelmintic properties.

Inhibition Studies

The inhibition of thioredoxin glutathione reductase (TGR), an enzyme crucial for the survival of flatworm parasites, was evaluated. However, none of the tested thiazepines exhibited significant inhibitory effects at a concentration of 50 μM . This indicates that while some derivatives may show antiparasitic activity, they may not act through TGR inhibition.

Case Study 1: Synthesis and Evaluation

A study synthesized several thiazolidinyl-1,4-thiazepines and evaluated their biological activities. The synthesized compounds were subjected to various assays to determine their effectiveness against different parasitic models. The results indicated that while some compounds had promising activity against T. b. brucei, others were more effective as anthelmintics .

Case Study 2: Computer-Aided Drug Design

Recent advancements in computer-aided drug design have been employed to predict the biological activity spectra of new piperidine derivatives, including those related to thiazepines. The PASS (Prediction of Activity Spectra for Substances) tool was utilized to identify potential pharmacological targets and activities, suggesting that these compounds could have applications in treating cancer and central nervous system disorders .

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